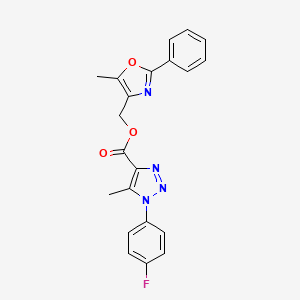
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic derivative that belongs to a class of heterocyclic compounds. It has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, including case studies and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the oxazole and triazole rings. These heterocycles are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O3 |
| Molecular Weight | 357.36 g/mol |
| CAS Number | [Provisional CAS Number] |
Biological Activity Overview
Research indicates that derivatives of oxazole and triazole exhibit a wide range of biological activities. The specific compound has been evaluated for its effects on various biological systems:
-
Anticancer Activity :
- Studies have shown that triazole derivatives can inhibit the growth of cancer cells. For example, a related triazole compound demonstrated IC50 values ranging from 2.76 to 9.27 µM against several cancer cell lines, including ovarian and renal cancers .
- The oxazole moiety is also linked to anticancer properties, with derivatives exhibiting cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of triazole derivatives against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. The compound exhibited selective toxicity towards ovarian cancer cells, suggesting potential for targeted therapy .
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that related oxazole compounds inhibited the production of pro-inflammatory cytokines in human fibroblasts. This suggests a mechanism through which these compounds could mitigate chronic inflammation .
Study 3: Antimicrobial Efficacy
A comparative analysis showed that a triazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays .
Eigenschaften
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-13-19(24-25-26(13)17-10-8-16(22)9-11-17)21(27)28-12-18-14(2)29-20(23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWRZOPHXNYGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














